molecular formula C9H15Cl2N3O2 B3009143 Methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylate;dihydrochloride CAS No. 2247107-93-1

Methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylate;dihydrochloride

Cat. No. B3009143
CAS RN: 2247107-93-1
M. Wt: 268.14
InChI Key: WBUBTEICZTZPBT-UHFFFAOYSA-N
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Description

“Methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylate;dihydrochloride” is a chemical compound with the CAS Number: 1269188-93-3 . It has a molecular weight of 224.13 . The compound is stored at room temperature and is available in solid form .


Synthesis Analysis

The synthesis of this compound involves several steps . Methyl pyrazole 3,5-dicarboxylate, which is commercially available, is alkylated with 3-bromo-N-Boc propyl amine . The resulting derivative undergoes concomitant cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C8H13N3.2ClH/c1-7-5-8-6-9-3-2-4-11(8)10-7;;/h5,9H,2-4,6H2,1H3;2*1H . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

The free N-terminal of the diazepine undergoes smooth Buchwald and Chan arylations among various standard chemistry applications examined on this pharmacophore .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The compound’s country of origin is KZ and it is shipped at room temperature .

Safety and Hazards

The safety data sheet (SDS) for this compound can be found online . It is recommended to refer to the SDS for detailed safety and hazard information.

Future Directions

The compound is a valuable scaffold for drug design and medicinal chemistry . It has potential applications in the design of kinase inhibitors . Future research could explore these applications further.

properties

IUPAC Name

methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2.2ClH/c1-14-9(13)7-4-10-5-8-2-3-11-12(8)6-7;;/h2-3,7,10H,4-6H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUBTEICZTZPBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCC2=CC=NN2C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylate;dihydrochloride

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